molecular formula C11H24O2 B13764134 1,1-Dimethoxy-3,5,5-trimethylhexane CAS No. 72894-13-4

1,1-Dimethoxy-3,5,5-trimethylhexane

Cat. No.: B13764134
CAS No.: 72894-13-4
M. Wt: 188.31 g/mol
InChI Key: OKMANJUJOSTZGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isononanal dimethyl acetal typically involves the reaction of isononanal with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal .

Industrial Production Methods

In industrial settings, the production of isononanal dimethyl acetal is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of isononanal and methanol to a reactor containing the acid catalyst, followed by distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions

ISONOMETAL 3993 P undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

ISONOMETAL 3993 P has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of isononanal dimethyl acetal involves its ability to act as a protecting group for aldehydes. By converting aldehydes to acetals, it prevents unwanted side reactions during chemical synthesis. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

    Isononanal: The parent aldehyde of isononanal dimethyl acetal.

    Isononanol: The reduced form of isononanal.

    Isononanoic acid: The oxidized form of isononanal.

Uniqueness

ISONOMETAL 3993 P is unique due to its ability to form stable acetals, which are resistant to hydrolysis under acidic conditions. This makes it particularly useful in synthetic chemistry where protection of aldehyde groups is required .

Properties

CAS No.

72894-13-4

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

1,1-dimethoxy-3,5,5-trimethylhexane

InChI

InChI=1S/C11H24O2/c1-9(8-11(2,3)4)7-10(12-5)13-6/h9-10H,7-8H2,1-6H3

InChI Key

OKMANJUJOSTZGX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(OC)OC)CC(C)(C)C

Origin of Product

United States

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